1-Acetoxy-2-methylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylnaphthalen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-7-8-11-5-3-4-6-12(11)13(9)15-10(2)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOAPRDRMLHUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205546 | |
| Record name | 1-Acetoxy-2-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5697-02-9 | |
| Record name | 1-Acetoxy-2-methylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5697-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetoxy-2-methylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005697029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetoxy-2-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthalenol, 2-methyl-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-Naphthalenol, 2-methyl-, Acetat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACETOXY-2-METHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I1S02A5B9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 Acetoxy 2 Methylnaphthalene
Classical Chemical Synthesis Approaches
Classical synthesis provides foundational methods for the preparation of 1-acetoxy-2-methylnaphthalene. Oxidative strategies are particularly notable as they can directly introduce the desired acetoxy group onto the 2-methylnaphthalene (B46627) substrate.
Oxidative acetoxylation involves the simultaneous oxidation of the aromatic ring and the introduction of an acetoxy group. This can be achieved using potent chemical oxidizing agents or through electrochemical means.
Cerium(IV) salts, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) and cerium(IV) acetate (B1210297), are powerful one-electron oxidants widely employed in organic synthesis. researchgate.net They are known to oxidize aromatic compounds, often initiating reactions through the formation of a radical cation.
Oxidative Acetoxylation Strategies
Cerium(IV)-Mediated Oxidation of 2-Methylnaphthalene
Product and Kinetic Studies
The oxidation of naphthalene (B1677914) and its derivatives by cerium(IV) has been the subject of kinetic investigations to elucidate the reaction mechanism. Studies on the oxidation of naphthalene by ceric ammonium sulfate (B86663) indicate that the reaction proceeds through an initial, pre-equilibrium step involving the formation of a 1:1 complex between the naphthalene substrate and the cerium(IV) ion. The subsequent slow decomposition of this complex is the rate-limiting step, which results in the formation of a naphthalene radical cation. This radical cation is then rapidly converted to the final products through further fast steps involving additional oxidant and water molecules.
While the primary products from the vigorous oxidation of methylnaphthalenes with CAN are often naphthaldehydes or naphthoquinones, the formation of acetoxylated compounds can occur under controlled conditions where acetic acid is the solvent. The reaction mechanism suggests that the initially formed radical cation can be trapped by the acetate nucleophile from the solvent.
Reaction Conditions and Yield Optimization
The synthesis of this compound via cerium(IV) oxidation is sensitive to reaction conditions, with yields being significantly influenced by factors such as solvent, temperature, and the concentration of reactants. A notable challenge in these reactions is the requirement for a high degree of dilution to achieve desired product selectivity and avoid polymerization or over-oxidation, which can make the process less practical for large-scale synthesis. For instance, early methods required dissolving small quantities of 2-methylnaphthalene (e.g., 4 mmoles) in large volumes of acetic acid (e.g., 250 ml).
To optimize yields and mitigate side reactions, several strategies can be employed:
Heterogeneous Conditions: Using a supported oxidant, such as silica (B1680970) gel-supported ceric ammonium nitrate, can facilitate easier product isolation and potentially control the reactivity, leading to cleaner reactions. scispace.com
Nitrogen Blanket: Conducting the reaction under an inert atmosphere, such as a nitrogen blanket, is a standard practice to prevent the involvement of atmospheric oxygen. Oxygen can participate in radical-based side reactions, leading to undesired byproducts and potentially lowering the yield of the target acetoxy compound.
Dark Conditions: As cerium(IV)-mediated reactions can involve radical intermediates, performing the reaction in the dark can prevent photochemical side reactions that might be initiated by exposure to light, thereby improving the selectivity towards the desired product.
The following table summarizes representative conditions for Cerium(IV)-mediated oxidation of substituted naphthalenes.
| Oxidant | Substrate | Solvent | Temperature (°C) | Key Observation |
|---|---|---|---|---|
| Ceric Ammonium Nitrate (CAN) | Methylnaphthalenes | 50% Acetic Acid | 85 | Yields aldehydes; significant quinone formation for substrates without a peri-methyl group. |
| Cerium(IV) Acetate | 2-Methylnaphthalene | Acetic Acid | Not specified | Requires high dilution. |
Anodic Acetoxylation Techniques
Anodic acetoxylation offers an alternative, electrochemical approach to the synthesis of this compound. This method avoids the use of stoichiometric amounts of chemical oxidants by employing an electric current to effect the oxidation.
Electrochemical Processes and Electrode Material Effects (e.g., platinum electrode)
The electrochemical acetoxylation of 2-methylnaphthalene has been investigated in a solution of lithium acetate in glacial acetic acid. The process involves the anodic oxidation of 2-methylnaphthalene at a controlled potential. The choice of electrode material is crucial for the efficiency and selectivity of the reaction. Platinum is a commonly used anode material due to its high catalytic activity and stability under oxidative conditions.
In this process, the oxidation of 2-methylnaphthalene occurs on the platinum electrode surface. The reaction is typically carried out within a specific potential range, for instance, between 1.10 and 1.25 V (versus a saturated mercury acetate electrode). Within this potential window, the primary reaction is the formation of mono- and diacetate derivatives of 2-methylnaphthalene. The initial oxidation of 2-methylnaphthalene is followed by the oxidation of the monoacetate product, indicating a consecutive reaction pathway. Like the chemical oxidation methods, this electrochemical process can also be disadvantaged by the need for high dilution to achieve reasonable yields, with one study reporting a 32.8% yield when 49.8 mg of 2-methylnaphthalene was dissolved in 150 ml of acetic acid.
The table below outlines key parameters from an electrochemical study of 2-methylnaphthalene.
| Parameter | Value |
|---|---|
| Substrate | 2-Methylnaphthalene |
| Electrolyte/Solvent | Lithium acetate in glacial acetic acid |
| Anode Material | Platinum |
| Potential Range (vs. Hg/Hg₂OAc₂) | 1.10–1.25 V |
| Eτ/4 for 2-methylnaphthalene oxidation | 1.09 V |
| Eτ/4 for this compound oxidation | 1.05 V |
| Reported Yield of this compound | 32.8% |
Dilution Factors and Implications for Preparative Scale Synthesis
Early synthetic routes to this compound were often characterized by the necessity for high dilution, a factor that rendered them impractical for large-scale, preparative synthesis. google.com These methods, while demonstrating chemical feasibility, presented significant economic and logistical drawbacks due to the large reactor volumes and substantial costs associated with solvent procurement and disposal.
For instance, the electrochemical acetoxylation of 2-methylnaphthalene could achieve a 32.8% yield, but this required dissolving a very small amount of the starting material (49.8 mg) in a large volume of acetic acid (150 ml). google.com Similarly, oxidation methods involving metallic reagents also demanded high dilution. The oxidation of 2-methylnaphthalene with cerium (IV) acetate necessitated dissolving 4.1 mmoles of the substrate in 50 ml of acetic acid, resulting in low yields of 7 to 17%. google.com Another approach using ceric ammonium nitrate required a dilution of 4 mmoles of 2-methylnaphthalene in 250 ml of acetic acid. The high dilution factors inherent in these early methods were a major impetus for the development of more concentrated and efficient synthetic strategies suitable for industrial application. google.com
Early Synthetic Methods and Associated Dilution Factors
| Method | Starting Material | Dilution Example | Yield | Reference |
|---|---|---|---|---|
| Electrochemical Acetoxylation | 2-Methylnaphthalene | 49.8 mg in 150 ml Acetic Acid | 32.8% | google.com |
| Oxidation with Cerium (IV) Acetate | 2-Methylnaphthalene | 4.1 mmoles in 50 ml Acetic Acid | 7-17% | google.com |
| Oxidation with Ceric Ammonium Nitrate | 2-Methylnaphthalene | 4 mmoles in 250 ml Acetic Acid | N/A |
Multi-Step Conversions and Process Innovations
To overcome the limitations of earlier methods, more efficient and economical multi-step syntheses have been developed. A particularly significant innovation involves the use of Mannich base intermediates, which enables a streamlined, one-pot process for producing this compound in high yield. google.comgoogle.com
The use of Mannich bases derived from 1-naphthol (B170400) provides a robust pathway to the target molecule. This approach involves the formation of a specific Mannich base, which is then converted through a series of reactions that can be conveniently performed in a single reaction vessel. google.com
The process begins with the Mannich reaction of 1-naphthol with formaldehyde (B43269) and a secondary amine. google.com The selection of the amine is crucial; when piperidine (B6355638) is used, the desired mono-Mannich base, 2-piperidinomethyl-1-naphthol, precipitates directly from the reaction mixture. google.com This precipitation is a key advantage as it simplifies purification, avoiding the difficult separation of the mono- and di-Mannich bases that are typically formed as a mixture. google.com In a typical procedure, piperidine is added to a solution of 1-naphthol and formaldehyde in a solvent mixture like 2-propanol and water, maintained at a low temperature. google.com
While direct catalytic hydrogenation of the 2-piperidinomethyl-1-naphthol Mannich base is possible, process innovations have shown that a more efficient route involves its conversion to a diacetoxy derivative prior to the reduction step. google.com This indirect pathway significantly reduces the required reaction time for the reduction, from 17 hours for the direct hydrogenation of the piperidine Mannich base to 12 hours for the diacetoxy derivative. google.com
One-Pot Synthesis via Mannich Base: Conditions and Results
| Step | Reactants | Key Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetylation | 2-piperidinomethyl-1-naphthol, Acetic Anhydride (B1165640) | 70 °C, 12 hours | 2-acetoxymethyl-1-acetoxynaphthalene | N/A (in situ) | google.comgoogle.com |
| Hydrogenation | 2-acetoxymethyl-1-acetoxynaphthalene, H2 | 10% Pd/C, 60 psi H2, 12 hours | This compound | 92% | google.comgoogle.com |
Hydrogenation of Diacetoxy Derivatives
Catalytic Hydrogenation
A notable process for synthesizing this compound involves a two-step, one-pot procedure that culminates in a catalytic hydrogenation step. google.com This method is designed to be economical and efficient, overcoming the disadvantages of prior art which often involved expensive reagents, low yields, and complex purification steps. google.com
The synthesis begins with a Mannich base, such as 2-piperidinomethyl-1-naphthol, which is first converted to its diacetoxy derivative, 2-acetoxymethyl-1-acetoxynaphthalene, by reacting it with acetic anhydride. google.com This intermediate is then subjected to catalytic hydrogenation without the need for isolation. google.com The hydrogenation step effectively reduces the acetoxymethyl group to a methyl group, yielding the final product, this compound. google.com
The catalyst of choice for this reaction is 10% Palladium on carbon (Pd/C). google.com The reaction is typically carried out in a C1-C6 alkanol solvent, with 2-propanol or ethanol (B145695) being preferred options. google.com An example of this process involved hydrogenating the diacetoxy intermediate using 10% Pd/C in ethanol at a hydrogen pressure of 60 psi for 12 hours. google.com This procedure resulted in a high yield of 92% for this compound after precipitation from water. google.com The one-pot nature of this acetylation and reduction sequence simplifies the operation and avoids complex extraction or purification steps. google.com
Table 1: Reaction Conditions for Catalytic Hydrogenation of 2-Acetoxymethyl-1-acetoxynaphthalene
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 2-Acetoxymethyl-1-acetoxynaphthalene | google.com |
| Catalyst | 10% Palladium on carbon (Pd/C) | google.com |
| Solvent | Ethanol | google.com |
| Hydrogen Pressure | 60 psi | google.com |
| Reaction Time | 12 hours | google.com |
| Product Yield | 92% | google.com |
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is presented as an alternative method to the direct use of pressurized hydrogen gas for the reduction of the diacetoxy derivative to this compound. google.commdpi.com In CTH, hydrogen is transferred from a donor molecule to the substrate in the presence of a catalyst. mdpi.com The synthetic process remains largely the same as described for catalytic hydrogenation, involving the initial acetylation of a Mannich base to form the diacetoxy intermediate. google.com This intermediate is then reduced via catalytic transfer hydrogenation to yield this compound. google.com While the patent specifies this as a viable method, it does not provide a specific example with details on the hydrogen donor used for this particular transformation. google.com However, the principle of CTH is well-established for the reduction of various functional groups and offers an alternative to reactions requiring specialized high-pressure equipment. mdpi.com
Biocatalytic Approaches to this compound and Related Compounds
Biocatalytic methods offer a green and highly selective alternative for the synthesis of complex organic molecules, including acetoxy-hydroxynaphthalenes. Enzymes, particularly lipases and esterases, are utilized for their ability to catalyze reactions with high regioselectivity under mild conditions, which is often difficult to achieve with conventional chemical methods. rsc.org
Enzyme-Mediated Synthesis of Acetoxy-Hydroxynaphthalenes
The synthesis of acetoxy-hydroxynaphthalenes, which are structurally related to this compound, can be effectively achieved using enzyme-mediated acylation and hydrolysis reactions. rsc.org Dihydroxynaphthalenes are common starting materials, but the similar reactivity of their hydroxyl groups often leads to a lack of selectivity in chemical reactions. rsc.org Biocatalysts, such as lipases, can differentiate between these positions, allowing for the synthesis of specific regioisomers. rsc.org This regioselective capability is crucial for creating functionalized naphthalene rings that can be further modified, thereby expanding the accessible chemical space for developing new bioactive agents. rsc.org
Acetylesterase Activity (e.g., Citrus sinensis peel)
A noteworthy example of a readily available and efficient biocatalyst is the peel of the orange, Citrus sinensis. researchgate.netnih.gov The peel contains acetylesterases that can effectively catalyze the hydrolysis of acetyl groups. researchgate.net This "whole-tissue" biocatalyst has been successfully employed for the regioselective deprotection of various substrates in mild, aqueous conditions. nih.gov
Specifically, fresh orange peels have been demonstrated as an efficient biocatalyst for the hydrolysis of 1,4-diacetyl-2-methylnaphthalene to produce 1-acetoxy-4-hydroxy-2-methylnaphthalene, a key intermediate in the synthesis of vitamin K1. researchgate.net This application highlights the potential of using acetylesterase from Citrus sinensis to perform selective hydrolysis on di-acetylated naphthalene derivatives, a reaction type directly relevant to the synthesis and modification of compounds like this compound. The use of such agricultural waste as a biocatalyst is both cost-effective and environmentally friendly. nih.govnih.gov
Regioselectivity in Enzymatic Acylation and Hydrolysis
The regioselectivity of enzymes is a key advantage in the synthesis of acetoxy-hydroxynaphthalenes. rsc.org Lipases, for instance, have been used to synthesize five different regioisomeric acetoxyhydroxynaphthalenes from 1,3-, 1,6-, and 1,7-dihydroxynaphthalenes and their corresponding diacetates. rsc.org These enzymatic reactions, including both acylation of diols and hydrolysis of diacetates, produced the desired monoacetate products in moderate to good yields (50-78%). rsc.org
Computational studies, such as molecular dynamics simulations, have been employed to understand the structural basis for this regioselectivity. rsc.org In the case of lipase (B570770) CAL-B, a correlation was found between the observed regiopreference in hydrolysis and the distance between the reactive carbonyl group of the substrate and the serine residue (Ser-105) in the enzyme's catalytic site. rsc.org A distance of 3.2 Å or less was suggested to be favorable for the reaction to occur, providing a predictive tool for understanding enzyme-substrate interactions. rsc.org
Solvent Engineering for Optimal Conversion and Selectivity
The choice of solvent, or "medium engineering," is a critical factor that significantly influences the outcome of enzyme-catalyzed reactions. rsc.orgnih.gov The solvent system can impact enzyme stability, substrate solubility, reaction yields, and, crucially, selectivity. nih.gov In the enzymatic synthesis of regioisomeric acetoxyhydroxynaphthalenes, reactions were optimized by screening different organic solvents to improve both conversion and selectivity. rsc.org This optimization is essential for developing efficient and scalable biocatalytic processes. nih.gov For example, ionic liquids and surfactant-free microemulsions are being explored as alternative solvent systems because they can enhance substrate solubility and enzyme stability, potentially leading to higher reactivity and selectivity. nih.gov Thermodynamic modeling tools can be used to facilitate solvent screening and design, providing a more systematic approach to optimizing the reaction environment. nih.gov
Table 2: Conceptual Impact of Solvent Choice on Enzymatic Acylation/Hydrolysis
| Solvent Type | Potential Advantages | Potential Disadvantages | Reference |
|---|---|---|---|
| Conventional Organic Solvents (e.g., Toluene, Hexane) | Good solubility for nonpolar substrates; can shift reaction equilibrium towards synthesis. | Can denature enzymes; may have low solubility for polar substrates. | rsc.org |
| Ionic Liquids | Tunable properties; can increase substrate solubility, reactivity, and selectivity. | Can be expensive; potential for enzyme inactivation if not chosen carefully. | nih.gov |
| Surfactant-free Microemulsions | Accommodate substrates of varying polarities; can maintain enzyme stability. | Complex system composition; may be sensitive to temperature and concentration changes. | nih.gov |
| Aqueous Media | Environmentally benign; mild conditions. | Hydrolysis may be favored over synthesis; poor solubility for nonpolar substrates. | nih.gov |
Reaction Mechanisms and Mechanistic Investigations
Oxidative Reaction Mechanisms
The transformation of 2-methylnaphthalene (B46627) through oxidative processes involves complex reaction pathways, including ozonation and free-radical mechanisms. These reactions are pivotal in the synthesis of valuable chemical intermediates.
The reaction of 2-methylnaphthalene with ozone, particularly in an acetic acid medium, is a key oxidative process. The course of this reaction and the resulting products are highly dependent on the reaction conditions, especially the presence or absence of catalysts.
When 2-methylnaphthalene is subjected to ozonation in a solution of acetic acid without catalysts, the reaction primarily targets the aromatic ring system. researchgate.net The main pathway involves the attack of ozone on the double bonds of the substituted aromatic ring, leading to the formation of peroxide compounds. researchgate.netresearchgate.net Alongside these primary peroxide products, smaller quantities of methyl group oxidation products have been identified, such as 2-naphthaldehyde (B31174) and 2-naphthoic acid. researchgate.net
The kinetics of this process are complex, as ozone is consumed not only in the initial reaction with the 2-methylnaphthalene substrate but also in subsequent reactions with the oxidative degradation products that are formed. researchgate.net Studies comparing the ozonolysis of methylnaphthalenes in different solvents have shown that reactions in aqueous solutions tend to yield aldehydes and ketones exclusively, while reactions in organic solvents like methanol (B129727) or hexane (B92381) also produce significant amounts of carboxylic acids. iastate.edu
| Reactant | Conditions | Primary Product Type | Secondary Products |
|---|---|---|---|
| 2-Methylnaphthalene | Ozone, Acetic Acid | Peroxy Compounds (from ring attack) | 2-Naphthaldehyde, 2-Naphthoic Acid (from methyl group oxidation) |
The introduction of a catalytic system, such as a combination of cobalt(II) acetate (B1210297) and sodium bromide, dramatically alters the selectivity of the ozonation reaction. researchgate.net In the presence of this mixed cobalt-bromide catalyst, the reaction is steered away from attacking the aromatic ring and is instead directed toward the oxidation of the methyl group. researchgate.netresearchgate.net This catalytic system facilitates the formation of 2-naphthoic acid. researchgate.netresearchgate.net
When transition metal compounds ozonated in acetic acid are used for the oxidation, 2-methyl-1,4-naphthoquinone becomes the major product. researchgate.net The use of catalysts like cobalt(II) acetate is reported to increase the selectivity of oxidation at the methyl group from as low as 8.3% to 75.2% in similar systems. researchgate.net The synergistic effect of bromide in cobalt-catalyzed autoxidations is well-documented, allowing for efficient oxidation at lower temperatures. ula.ve
| Catalyst System | Primary Reaction Site | Major Product |
|---|---|---|
| None | Aromatic Ring | Peroxy Compounds |
| Cobalt(II) acetate & Sodium Bromide | Methyl Group | 2-Naphthoic Acid |
| Ozonated Transition Metal Compounds | Methyl Group & Ring | 2-Methyl-1,4-naphthoquinone |
A significant advantage of using catalysts like cobalt(II) acetate in the ozonation of alkylnaphthalenes is the substantial prevention of aromatic system ozonolysis. researchgate.net In the absence of catalysts, ozone readily attacks the electron-rich naphthalene (B1677914) ring, leading to cleavage and the formation of various peroxide and degradation products. researchgate.net The catalytic system effectively redirects the oxidative power of ozone towards the alkyl substituent (the methyl group). researchgate.net This protective effect preserves the integrity of the aromatic core, which is crucial for synthesizing valuable products like 2-naphthoic acid and, subsequently, other derivatives. researchgate.net The mechanism of this redox catalysis involves the transition metal mediating the oxidation process, thereby enhancing the selectivity for methyl group oxidation over aromatic ring degradation. researchgate.net
Beyond ozonation, the oxidation of 2-methylnaphthalene can proceed through free-radical and electron-transfer mechanisms, particularly when mediated by metal catalysts. These pathways are analogous to other well-studied oxidations of aromatic compounds.
The oxidation of 2-methylnaphthalene shares mechanistic analogies with the oxidation of aromatic compounds using manganese(III) acetate [Mn(OAc)₃]. nih.govwikipedia.org Mn(OAc)₃ is known to initiate free-radical reactions through a single-electron transfer (SET) from an enolizable compound. wikipedia.org In the oxidation of alkylaromatic compounds, Mn(OAc)₃ can generate carboxymethyl radicals from the acetic acid solvent, which can then lead to various products. ula.ve
In a similar vein, the oxidation of 2-methylnaphthalene can be initiated by an electron transfer step. The process is mechanistically complex, with several competing pathways. nih.gov Manganese-mediated reactions typically begin with the single-electron oxidation of the substrate to generate a radical. wikipedia.org For an alkylaromatic compound like 2-methylnaphthalene, this can involve either hydrogen abstraction from the methyl group to form a benzyl-type radical or electron transfer from the aromatic pi system. stackexchange.com The subsequent fate of the radical intermediate depends on the reaction conditions. It can be further oxidized to a carbocation, which can then be trapped by a nucleophile, such as an acetate ion from the solvent, to form products like 1-acetoxy-2-methylnaphthalene. nih.govwikipedia.org This pathway, involving an initial electron transfer to the metal oxidant followed by reaction of the resulting radical, is a hallmark of Mn(OAc)₃ chemistry and provides a useful model for understanding the formation of acetoxylated products from 2-methylnaphthalene. ula.venih.gov
OH Radical-Initiated Reactions of 2-Methylnaphthalene
The atmospheric oxidation of 2-methylnaphthalene (2-MN) is primarily initiated by the addition of OH radicals to the aromatic ring system. rsc.orgnih.gov This addition is not random; it leads to the formation of several isomeric OH-adducts, denoted as 2-MN-n-OH (where n=1–8). rsc.orgnih.gov Among these, the adducts formed at the α- and β-positions (R1 and R3, respectively) are of particular interest due to their differing subsequent reaction pathways. rsc.orgnih.gov The reaction with OH radicals is a major pathway for the atmospheric degradation of naphthalenes and their derivatives. acs.orgescholarship.org
Quantum chemistry and kinetic calculations have shown that the fates of these initial adducts can be drastically different. rsc.orgnih.gov The initial OH addition is a critical step that determines the subsequent atmospheric transformation of 2-methylnaphthalene. nih.govresearchgate.net
Adduct Formation and Subsequent Pathways (e.g., O2 addition, H-shift, ring closure to tricyclic intermediates)
Following the initial OH addition, the resulting adducts undergo further reactions, primarily with molecular oxygen (O2). For the α-adduct (R1), the dominant pathway involves the addition of O2 to the C2 position, forming a peroxy radical (R1-2OO-a/s). rsc.orgnih.gov This peroxy radical has several potential fates, including bimolecular reactions with nitrogen oxides (like NO) or unimolecular isomerization. nih.govresearchgate.net
On the other hand, the β-adduct (R3) follows a reaction pathway more similar to that of the benzene-OH adduct, where tricyclic intermediates are expected to be more important. rsc.orgnih.gov The subsequent reactions of these intermediates contribute to the variety of oxidation products formed from 2-methylnaphthalene in the atmosphere. rsc.orgnih.govresearchgate.net
Table 1: Key Intermediates in the Atmospheric Oxidation of 2-Methylnaphthalene
| Intermediate | Description | Significance |
| 2-MN-n-OH (adducts) | Initial products of OH radical addition to the 2-methylnaphthalene ring. rsc.orgnih.gov | The position of OH addition (α vs. β) dictates subsequent reaction pathways. rsc.orgnih.gov |
| R1-2OO-a/s (peroxy radical) | Formed from the addition of O2 to the α-adduct (R1). rsc.orgnih.gov | Undergoes intramolecular H-shifts to form dicarbonyls or can react with NO. nih.govresearchgate.net |
| Tricyclic Intermediates | Formed from the ring-closure of peroxy radicals. rsc.orgnih.gov | Their role is limited for the α-adduct due to endothermic and reversible formation. rsc.orgnih.gov |
Role of Environmentally Persistent Free Radicals (EPFRs) in Polycyclic Aromatic Hydrocarbon Oxidation
Environmentally persistent free radicals (EPFRs) are a class of pollutants that can persist in the environment and are often associated with particulate matter from combustion processes. nih.govnih.gov These radicals can play a significant role in the oxidation of polycyclic aromatic hydrocarbons (PAHs) like 2-methylnaphthalene. nih.govmdpi.com
EPFRs can be formed during the thermal treatment of soils contaminated with PAHs and can persist for extended periods. sci-hub.se They are capable of generating reactive oxygen species (ROS), such as hydroxyl radicals, through redox cycling in aqueous media. nih.govacs.org This EPFR-driven production of OH radicals can accelerate the oxidation of PAHs that are present on the same particulate matter. nih.gov
Studies on 1-methylnaphthalene, a close isomer of 2-methylnaphthalene, have shown that its interaction with model EPFRs leads to a transformational synergy. nih.gov The EPFRs, through their redox cycle, facilitate the oxidation of the PAH into oxy- and hydroxy-PAHs. nih.gov The products formed can include compounds like 1,4-naphthoquinone (B94277) and various isomers of (hydroxymethyl)naphthalene. nih.gov This indicates that EPFRs can act as a continuous source of oxidative stress, promoting the degradation of PAHs in the environment long after their initial emission.
The formation of EPFRs themselves is influenced by factors such as the presence of transition metal ions, with Cu(II) showing a high capacity for EPFR generation. mdpi.com The type of radical formed can also vary, with phenoxyl-type radicals generally showing greater persistence. nih.gov
Hydrolysis Pathways of this compound
The hydrolysis of this compound is a key reaction, particularly in specific chemical formulations and biological systems. This process involves the cleavage of the ester bond, releasing 2-methyl-1-naphthol (B1210624).
Hydrolytic Conversion to 2-Methyl-1-naphthol in Alkaline Formulations
In alkaline environments, such as those found in certain hair dye formulations, this compound undergoes hydrolysis to generate 2-methyl-1-naphthol. europa.eugoogle.com This conversion is often intentional, as this compound serves as a more stable precursor to the less stable 2-methyl-1-naphthol. google.com The alkaline conditions facilitate the nucleophilic attack of hydroxide (B78521) ions on the ester's carbonyl group, leading to the cleavage of the acetyl group. The rate of this hydrolysis is dependent on the concentration of the hydroxide ion. rsc.org
Enzymatic Hydrolysis of Acetyl Moieties (e.g., acetylesterase activity)
Enzymes, particularly acetylesterases, can catalyze the hydrolysis of the acetyl group from this compound. researchgate.netresearchgate.netvu.lttandfonline.com For instance, fresh peels of Citrus sinensis (orange), which contain acetylesterase, have been shown to be effective biocatalysts for this reaction. researchgate.netvu.lttandfonline.com This enzymatic hydrolysis is a key step in the synthesis of a precursor for vitamin K1, where 1-acetoxy-4-hydroxy-2-methylnaphthalene is produced from 1,4-diacetyl-2-methylnaphthalene. researchgate.netresearchgate.netvu.lttandfonline.com Such enzymatic reactions are often favored for their high selectivity and mild reaction conditions. researchgate.netgoogle.com
Spectroscopic and Computational Studies on 1 Acetoxy 2 Methylnaphthalene and Its Analogs
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural verification and analysis of 1-acetoxy-2-methylnaphthalene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by mapping the chemical environments of their hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, NMR provides definitive evidence of its carbon skeleton and the connectivity of its functional groups.
While a patent for the synthesis of this compound reports ¹H NMR data, the specific shifts and multiplicities listed are ambiguous and appear inconsistent with the expected structure. epo.org However, based on established principles of NMR spectroscopy, a characteristic spectrum can be predicted. The ¹H NMR spectrum is expected to show two distinct singlets for the two methyl groups (the one on the naphthalene (B1677914) ring and the one in the acetate (B1210297) group) and a complex series of multiplets in the aromatic region corresponding to the six protons on the naphthalene ring system. mdpi.comresearchgate.net
Similarly, the ¹³C NMR spectrum would display unique signals for each of the 13 carbon atoms in the molecule, including the methyl carbons, the ester carbonyl carbon, and the ten carbons of the naphthalene core. hmdb.ca
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Protons | ~2.3-2.5 | Singlet | -CH₃ (on ring) |
| ~2.4-2.6 | Singlet | -COCH₃ (acetate) | |
| ~7.2-8.0 | Multiplet | Ar-H (6 protons) | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |
| Carbons | ~15-20 | -CH₃ (on ring) | |
| ~20-25 | -COCH₃ (acetate) | ||
| ~115-145 | Ar-C (10 carbons) |
Note: Predicted values are based on standard chemical shift ranges for similar structural motifs.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its identity.
The most prominent feature would be a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). Other significant absorptions include those for C-O stretching, aromatic C=C bending, and C-H stretching from both the aromatic and aliphatic parts of the molecule.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester Carbonyl | C=O Stretch | ~1760-1740 | Strong |
| Aromatic Ring | C=C Stretch | ~1600 and ~1475 | Medium-Weak |
| Acetate Group | C-O Stretch | ~1250-1000 | Strong |
| Aromatic C-H | C-H Stretch | >3000 | Medium-Weak |
Note: Expected wavenumbers are based on typical values for the specified functional groups.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. epa.gov
For this compound, electron ionization mass spectrometry confirms its molecular weight. A patent for its synthesis reports a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 200. epo.org This corresponds to the molecular formula C₁₃H₁₂O₂. thegoodscentscompany.comncats.io
The fragmentation pattern provides further structural confirmation. A characteristic fragmentation pathway for acetate esters is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, mass of 42 Da). This process would result in a prominent fragment ion at m/z 158, corresponding to the 2-methyl-1-naphthol (B1210624) radical cation.
Table 3: Mass Spectrometry Data for this compound
| m/z | Assignment | Notes |
|---|---|---|
| 200 | [M]⁺ | Molecular Ion |
| 158 | [M - C₂H₂O]⁺ | Fragment from loss of ketene |
| 142 | [C₁₁H₁₀]⁺ | Fragment corresponding to 2-methylnaphthalene (B46627) massbank.eu |
Thermochemical and Energetic Analysis
The stability and energetic properties of this compound and its analogs are investigated through both experimental and computational methods. These analyses provide crucial data on their enthalpies of formation.
Enthalpies of Formation Determination (e.g., using static bomb calorimetry)
The standard enthalpy of formation (ΔHf°) is a key measure of a compound's intrinsic stability. This value is often determined experimentally using calorimetry. utdallas.edu Static bomb calorimetry is a common technique where the compound is combusted in a high-pressure oxygen environment, and the heat released (energy of combustion) is precisely measured. iupac.orgmontana.edu From this, the enthalpy of formation in the crystalline state (ΔHf°(c)) can be calculated.
Table 4: Experimental Enthalpies of Formation for Naphthyl Acetate Isomers at 298.15 K
| Compound | -ΔHf°(c) (kJ/mol) | -ΔHf°(c) (kcal/mol) | Reference |
|---|---|---|---|
| 1-Naphthyl Acetate | 305.0 ± 1.9 | 72.89 ± 0.46 | researchgate.net |
Note: The data illustrates the application of static bomb calorimetry to determine the thermochemical properties of closely related naphthalene derivatives.
Quantum Chemical Calculations of Naphthyl Acetates (e.g., MP2(full)/6-31G(d))
Alongside experimental measurements, quantum chemical calculations provide a powerful theoretical tool for predicting and understanding the energetic properties of molecules. tandfonline.com Computational methods, such as Møller-Plesset perturbation theory (MP2), are employed to calculate molecular energies and, subsequently, gas-phase enthalpies of formation (ΔHf°(g)).
For the isomeric 1- and 2-naphthyl acetates, geometry optimizations and energy calculations have been performed at the MP2(full)/6-31G(d) level of theory. researchgate.nettandfonline.com This computational approach involves calculating the electronic structure and energy of the molecule to derive thermochemical data. researchgate.net The results from these calculations show good agreement with experimentally derived gas-phase values, validating the accuracy of the computational model. tandfonline.comtandfonline.com This synergy between experimental and computational results provides a coherent understanding of the compounds' thermochemistry. tandfonline.com
Table 5: Calculated Gas-Phase Enthalpies of Formation for Naphthyl Acetate Isomers
| Compound | Calculated ΔHf°(g) (kJ/mol) | Experimental ΔHf°(g) (kJ/mol) | Reference |
|---|---|---|---|
| 1-Naphthyl Acetate | -212.9 ± 3.9 | -209.9 ± 1.4 | researchgate.nettandfonline.com |
Note: The MP2(full)/6-31G(d) level of theory provides results that are in satisfactory agreement with experimental findings. researchgate.nettandfonline.com
Relative Stability of Isomers
The thermodynamic stability of substituted naphthalenes is significantly influenced by the position of the substituents on the aromatic rings. Computational and experimental studies on related naphthalene derivatives provide insight into the factors governing the relative stability of isomers of acetoxy-methylnaphthalene. The primary determinant of stability among these isomers is steric hindrance.
In acetylated methylnaphthalenes, isomers with adjacent substituents, such as 1-acetyl-2-methylnaphthalene, experience steric repulsion between the acetyl group and the methyl group. okstate.edu An even more significant destabilizing effect is the peri-interaction, which occurs when a substituent at the 1- or 8-position interacts with a hydrogen atom or another group at the 8- or 1-position, respectively. okstate.edu For instance, studies on naphthoic acids and naphthyl acetates have shown that 2-substituted isomers are generally more stable than their 1-substituted counterparts. researchgate.net The gas-phase enthalpy of formation for 2-naphthoic acid is lower (more stable) by 8.4 kJ mol⁻¹ than for 1-naphthoic acid. researchgate.net Similarly, 2-naphthyl acetate is more stable than 1-naphthyl acetate by 3.4 ± 1.9 kJ mol⁻¹. researchgate.net This increased stability in the 2-isomers is attributed to the avoidance of the destabilizing peri-interaction. okstate.edu
For this compound, the proximity of the acetoxy group at C1 and the methyl group at C2 introduces steric strain. However, the most significant factor for isomers would be the peri-interaction. An isomer like 8-acetoxy-1-methylnaphthalene would be expected to be considerably less stable due to the severe steric clash between the two substituents across the peri positions. nist.gov Therefore, isomers that minimize both adjacent-group and peri-interactions are predicted to be the most thermodynamically stable. Computational methods, such as those based on Benson group additivity, are used to predict the thermodynamic properties of various alkylnaphthalene isomer groups, confirming these stability patterns. nist.gov
Table 1: Factors Influencing Isomer Stability in Substituted Naphthalenes
| Interaction Type | Position(s) | Description | Impact on Stability |
|---|---|---|---|
| Adjacent-Group Strain | e.g., C1 & C2 | Steric repulsion between substituents on neighboring carbons. | Destabilizing |
Computational Modeling of Reaction Dynamics and Selectivity
Molecular Dynamics Simulations in Biocatalysis (e.g., lipase (B570770) regioselectivity)
Computational modeling, particularly molecular dynamics (MD) simulations, has become a vital tool for understanding and predicting the outcomes of biocatalytic reactions. A key application is in explaining the regioselectivity of enzymes like lipases, which are widely used for the selective acylation and hydrolysis of polyhydroxylated compounds. rsc.orgmdpi.com
Research on the lipase-catalyzed hydrolysis of diacetoxynaphthalenes provides a clear example of how MD simulations can elucidate the basis of regioselectivity. rsc.org In studies involving lipase B from Candida antarctica (CAL-B), MD simulations were performed to model the interaction between various diacetoxynaphthalene isomers and the enzyme's active site. rsc.orgrsc.org The simulations revealed that the enzyme's preference for hydrolyzing one ester group over another is strongly correlated with the substrate's orientation and proximity to the catalytic triad (B1167595) within the active site. rsc.org
Specifically, a strong correlation was found between the regioselectivity observed in experiments and the distance between the carbonyl carbon of the substrate's ester group and the hydroxyl oxygen of the catalytic serine residue (Ser-105). rsc.orgrsc.org A distance of ≤3.2 Å was identified as a critical threshold for a productive, near-attack conformation leading to hydrolysis. rsc.orgrsc.org By running simulations for different isomers and observing the frequency and duration that each carbonyl group spent within this reactive distance, researchers could accurately predict which position would be preferentially hydrolyzed. rsc.org These computational insights are invaluable for the rational design of biocatalytic processes, allowing for the targeted synthesis of specific regioisomers, such as mono-acetylated naphthalenes, by selecting the appropriate enzyme and reaction conditions. rsc.orgresearchgate.net Furthermore, MD simulations can be used to guide protein engineering efforts, where mutations are introduced to alter an enzyme's natural regioselectivity to favor a desired product. mdpi.com
Quantum Chemical Calculations for Atmospheric Oxidation Mechanisms
Quantum chemical calculations are essential for elucidating the complex mechanisms of atmospheric oxidation for aromatic compounds like naphthalenes. copernicus.org These reactions, typically initiated by hydroxyl (•OH) radicals, are fundamental to understanding air quality and the formation of secondary organic aerosols (SOA). copernicus.orgcopernicus.org While direct studies on this compound are limited, extensive theoretical work on naphthalene and its alkyl-substituted analogs, such as 2-methylnaphthalene, provides a robust framework for its expected atmospheric fate. researchgate.netrsc.org
These computational studies commonly employ Density Functional Theory (DFT) methods, such as B3LYP and BH&HLYP, along with high-level composite methods like CBS-QB3, to map the potential energy surface of the oxidation reactions. researchgate.netrsc.orgrsc.org The process begins with the addition of an •OH radical to the aromatic ring, which is the dominant initial step. rsc.org Calculations show that for substituted naphthalenes, the •OH radical preferentially adds to the unsubstituted positions, with addition to the α-positions (like C1, C4, C5, C8) being kinetically favored over the β-positions. researchgate.netrsc.orgacs.org
Following the initial •OH adduct formation, the radical intermediate reacts with atmospheric oxygen (O₂). rsc.org Quantum calculations explore the subsequent pathways, including the addition of O₂ to form a peroxy radical (RO₂•) or H-abstraction by O₂. rsc.org The fate of the peroxy radical is complex, involving potential intramolecular H-shifts, ring-closure to form bicyclic or tricyclic intermediates, or reactions with nitric oxide (NO). rsc.orgrsc.org By calculating the energy barriers for each potential step, these models can predict the most likely reaction pathways and the major products formed, such as dicarbonyls and other oxygenated compounds. researchgate.netrsc.org These theoretical predictions are crucial for developing detailed chemical schemes used in atmospheric models to predict SOA formation and its impact on the environment. copernicus.org
Research on Applications of 1 Acetoxy 2 Methylnaphthalene
Role as a Chemical Intermediate in Complex Molecule Synthesis
The utility of 1-acetoxy-2-methylnaphthalene as a building block is evident in its application across various fields of chemical synthesis, from pharmaceuticals to essential vitamins.
This compound is utilized as an intermediate in the synthesis of certain pharmaceutical and cosmetic compounds. ontosight.ai A notable application is its use as a stable precursor in oxidative hair dye formulations. europa.eu The active coupling agent, 2-methyl-1-naphthol (B1210624), is unstable and can decompose at room temperature. google.com To overcome this, this compound is incorporated into the product formulation. europa.eu Under the alkaline conditions of the hair dye, it hydrolyzes to generate the desired 2-methyl-1-naphthol in situ. europa.euepo.org This strategy ensures the stability of the product during storage and transport. epo.org
The synthesis of Vitamin K, a crucial group of antihemorrhagic vitamins, often involves derivatives of 2-methylnaphthalene (B46627). google.com Menadione, also known as Vitamin K3, is a common synthetic precursor for other K vitamins and is frequently synthesized through the oxidation of 2-methylnaphthalene. nih.govbeilstein-journals.orgajrconline.org
While direct synthesis of Vitamin K1 from this compound is not the primary route, closely related acetoxy-naphthalene structures are key intermediates. For instance, the synthesis of Vitamin K1 (phylloquinone) can be achieved through the condensation of a phytol (B49457) side chain with a naphthalene (B1677914) core. sdiarticle4.com A key intermediate in this process is 1-acetoxy-4-hydroxy-2-methylnaphthalene. sdiarticle4.comresearchgate.net An improved synthesis method involves the reaction of 1-acetoxy-4-hydroxy-2-methylnaphthalene with phytol in the presence of a boron trifluoride-acetic acid complex to yield the direct precursor to Vitamin K1. sdiarticle4.com This highlights the importance of the acetoxy-methylnaphthalene framework in constructing complex, biologically active molecules. The intermediate itself, 1-acetoxy-4-hydroxy-2-methylnaphthalene, can be prepared from 1,2-diacetoxy-2-methylnaphthalene. sdiarticle4.com
| Vitamin K1 Synthesis Step | Reactants | Catalyst/Reagent | Product | Reference |
| Intermediate Formation | 1,2-diacetoxy-2-methylnaphthalene | Methanolic ammonia | 1-acetoxy-4-hydroxy-2-methylnaphthalene | sdiarticle4.com |
| Condensation | 1-acetoxy-4-hydroxy-2-methylnaphthalene, Phytol | Boron trifluoride-acetic acid complex | 1-acetoxy-4-hydroxy-2-methyl, 3-[(2E)-3,7,11,15-tetramethylhexadec-2-en-1-yl] naphthalene (Vitamin K1 precursor) | sdiarticle4.com |
The synthesis can be summarized as a two-step, one-pot procedure:
Acetylation : A Mannich base, such as 2-piperidinomethyl-1-naphthol, is reacted with acetic anhydride (B1165640) to form a diacetoxy derivative (2-acetoxymethyl-1-acetoxynaphthalene). epo.org
Hydrogenation : The diacetoxy derivative is then hydrogenated, without isolation, using a catalyst like 10% Palladium on carbon (Pd/C) to produce this compound. epo.orggoogle.com
This process overcomes the disadvantages of previous methods which often required expensive starting materials, harsh conditions, or resulted in low yields. google.comepo.org
Advanced Synthetic Strategies Leveraging its Structure
The specific arrangement of functional groups on this compound allows for its use in sophisticated synthetic strategies, particularly in managing the reactivity of the naphthalene ring.
A key advanced strategy involving this compound is its role in protection-deprotection schemes. The acetoxy group serves as a robust protecting group for the hydroxyl functionality of 2-methyl-1-naphthol. google.comepo.org 2-Methyl-1-naphthol is an effective coupler in applications like hair dyes, but it is prone to decomposition. google.com By converting it to its acetate (B1210297) ester, this compound, a more stable compound is formed that can be easily handled and stored. epo.org
Biological and Environmental Research Implications
Metabolic Transformation Studies of Related Compounds
The biotransformation of naphthalene (B1677914) derivatives is a key determinant of their biological activity and potential toxicity. Research has focused on understanding how these compounds are processed by various organisms, from bacteria to mammals.
The metabolic conversion of 1-methylnaphthalene (1-MN) to 1-naphthoic acid (1-NA) is a documented pathway in both mammals and bacteria. In laboratory animals, such as guinea pigs, 1-MN is metabolized primarily to 1-NA. nih.gov Similarly, in vitro studies using human and rat liver microsomes have shown that the primary metabolic step is the oxidation of the methyl group, which leads to the formation of 1-(hydroxymethyl)naphthalene, a direct precursor to 1-naphthoic acid. cdc.gov Subsequent in vivo studies in rats demonstrated that after exposure to 1-MN, 1-naphthoic acid is distributed to various tissues, with the highest concentrations found in the kidneys. nih.govcdc.gov
In the microbial realm, various bacterial species are capable of transforming 1-methylnaphthalene. Pseudomonas putida CSV86, a soil bacterium, metabolizes 1-MN through two different pathways, one of which results in the formation of 1-naphthoic acid as a dead-end product that the organism cannot use as a carbon source. nih.govethz.ch Anaerobic bacterial cultures have also been shown to metabolize 1-methylnaphthalene, producing 1-naphthoic acid as a metabolite. nih.gov
| Organism/System | Metabolic Product | Key Findings | Source |
|---|---|---|---|
| Mammals (Guinea Pig, Rat) | 1-Naphthoic Acid | Primary metabolite from 1-methylnaphthalene. Highest concentrations found in kidneys post-exposure. | nih.govcdc.gov |
| Human Liver Microsomes | 1-(hydroxymethyl)naphthalene | Primary metabolite resulting from oxidation of the methyl group, a precursor to 1-naphthoic acid. | cdc.gov |
| Bacteria (Pseudomonas putida) | 1-Naphthoic Acid | Formed via a detoxification pathway; excreted as a dead-end product. | nih.govethz.ch |
| Bacteria (Anaerobic Culture) | 1-Naphthoic Acid | Produced as a metabolite during anaerobic degradation of 1-methylnaphthalene. | nih.gov |
The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the metabolic activation and detoxification of naphthalene and its derivatives. nih.gov These enzymes initiate metabolism by converting the stable aromatic structure into more reactive intermediates, such as epoxides. nih.govnih.gov
In human liver microsomes, specific CYP isoforms are responsible for metabolizing naphthalene into its primary metabolites. CYP1A2 has been identified as the most efficient enzyme for producing trans-1,2-dihydro-1,2-naphthalenediol and 1-naphthol (B170400), while CYP3A4 is most effective for producing 2-naphthol. nih.govresearchgate.netepa.gov The metabolism of 1-methylnaphthalene has also been linked to CYP activity, with studies in rats showing an induction of CYP1A1 and CYP1A2 in the liver following exposure. nih.govcdc.gov
The activity of CYP enzymes is directly linked to the cell-specific toxicity of naphthalenes. For instance, the high susceptibility of nonciliated bronchiolar epithelial cells (Clara cells) in mice to naphthalene-induced injury is attributed to the abundant presence and high catalytic activity of the CYP2F2 isoform in these cells. ersnet.orgnih.gov This enzyme metabolizes naphthalene to the cytotoxic 1R, 2S-naphthalene oxide. nih.govresearchgate.net
In Vitro and In Vivo Toxicological Investigations of Related Naphthalene Derivatives (e.g., 2-methylnaphthalene (B46627), 2-methyl-1-naphthol)
Toxicological studies on naphthalene derivatives like 2-methylnaphthalene provide a framework for assessing the potential hazards of related compounds. These investigations have revealed specific target organs and mechanisms of cellular damage.
The primary target for the toxicity of many naphthalene compounds in the respiratory system is the nonciliated bronchiolar epithelial cell, or Clara cell. nih.govatsjournals.org In vivo studies in mice have demonstrated that administration of 2-methylnaphthalene causes dose-dependent injury to Clara cells, leading to their exfoliation from the airway lining. nih.gov Ciliated cells are also affected, appearing flattened and vacuolated at high doses. nih.gov The severity of lung damage caused by 2-methylnaphthalene is considered comparable to that of naphthalene. nih.gov
The mechanism of Clara cell injury involves metabolic activation by CYP enzymes, particularly CYP2F2 in mice, located within the smooth endoplasmic reticulum (SER) of these cells. ersnet.orgatsjournals.org Early events in the toxic process include the depletion of intracellular glutathione (GSH), followed by cytoplasmic vacuolation, swelling of the SER, and the formation of apical membrane blebs. atsjournals.orgatsjournals.org These changes precede the loss of cell membrane integrity and eventual cell death. atsjournals.org
| Compound | Target Cell | Observed Effects | Source |
|---|---|---|---|
| 2-Methylnaphthalene | Clara cells (nonciliated bronchiolar epithelial cells) | Dose-dependent injury, exfoliation from airways. | nih.gov |
| 2-Methylnaphthalene | Ciliated cells | Flattening and vacuolation at high doses. | nih.gov |
| Naphthalene (as a model) | Clara cells | GSH depletion, SER swelling, membrane blebbing, loss of membrane integrity. | atsjournals.orgatsjournals.org |
Chronic exposure to certain methylnaphthalenes has been linked to the development of pulmonary alveolar proteinosis (PAP). epa.govnih.gov This is a rare lung disease characterized by the accumulation of surfactant-like lipoproteinaceous material within the alveoli, which impairs gas exchange. nih.govmedscape.com
In an 81-week study, dietary administration of 2-methylnaphthalene to mice was associated with a statistically significant increase in the incidence of pulmonary alveolar proteinosis in both males and females. epa.gov Dermal exposure to a mixture of methylnaphthalenes in mice has also been shown to reliably induce this condition. nih.govepa.gov The pathogenesis is hypothesized to involve hyperplasia and hypertrophy of type II pneumocytes, which produce excessive amounts of lamellar bodies (the storage form of surfactant), leading to the accumulation of myelinoid structures in the alveolar spaces. epa.govnih.gov
The genotoxic potential of naphthalene and its derivatives has been evaluated in various assays. The in vitro micronucleus test is a widely used method to detect chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity). icm.edu.pl
Studies on 2-methylnaphthalene have generally shown a lack of genotoxic activity. It did not induce reverse mutations in bacterial assays (Ames test) and did not cause chromosomal aberrations in Chinese hamster lung cells in vitro. oecd.org Similarly, 2-naphthol, a metabolite of naphthalene, showed no evidence of genotoxicity in an in vivo micronucleus assay in mice. oecd.org While naphthalene itself has also tested negative in in vivo mouse micronucleus assays, some of its metabolites, specifically naphthoquinones, have been shown to produce chromosomal damage in vitro. nih.gov This suggests that while the parent compounds may not be directly genotoxic, their metabolites could pose a risk. nih.gov
Environmental Fate and Degradation Research
The atmospheric fate of 1-Acetoxy-2-methylnaphthalene is not well-documented, but insights can be drawn from studies on related polycyclic aromatic hydrocarbons (PAHs). PAHs in the atmosphere undergo chemical transformations, primarily through photooxidation. nih.gov The key oxidants involved are ozone (O₃), the hydroxyl radical (•OH), and the nitrate (B79036) radical (NO₃•). nih.gov
For the parent compound, 2-methylnaphthalene, the atmospheric degradation is expected to be initiated by reaction with these oxidants. The hydroxyl radical, in particular, can attack the methyl group, leading to the formation of various oxygenated products. nih.gov Studies on the oxidation of 1-methylnaphthalene driven by hydroxyl radicals generated by environmentally persistent free radicals (EPFRs) have identified products such as 1,4-naphthoquinone (B94277), 1-naphthaldehyde, and various isomers of (hydroxymethyl)naphthalene. nih.gov It is plausible that the atmospheric degradation of this compound would proceed through similar pathways, involving oxidation of the naphthalene ring system and potential hydrolysis of the acetate (B1210297) group.
Environmentally persistent free radicals (EPFRs) are a class of pollutants formed during combustion processes that can persist in the environment for extended periods. nih.govlidsen.comscispace.comnih.gov These radicals are often associated with particulate matter and can play a significant role in the transformation of PAHs. nih.govacs.org
EPFRs can undergo a redox cycle in aqueous media, which leads to the generation of reactive oxygen species (ROS) like the hydroxyl radical. nih.gov These hydroxyl radicals can then react with and transform PAHs. nih.gov Laboratory studies on 1-methylnaphthalene have shown that its interaction with EPFRs leads to oxidation and the formation of oxy- and hydroxy-PAHs. nih.gov This suggests that EPFRs can act as a catalyst in the natural degradation process of PAHs. Given that this compound is a derivative of a PAH, it is likely that EPFRs could also influence its environmental transformation through similar mechanisms.
Naphthalene and methylnaphthalenes are naturally present in fossil fuels like coal and petroleum. nih.govepa.gov They are released into the environment primarily through the incomplete combustion of organic materials, including fossil fuels, wood, and tobacco. nih.govepa.govcdc.gov Consequently, these compounds are often associated with industrial emissions, vehicle exhaust, and sites contaminated with petroleum products or coal tar. nih.govcdc.govtpsgc-pwgsc.gc.ca
Given its chemical structure, this compound would likely be found in environments contaminated with PAHs from similar sources. The petroleum industry, wood treatment facilities using creosote, and hazardous waste sites are potential areas where this compound or its precursors could be present. nih.govtpsgc-pwgsc.gc.ca The presence of 1- and 2-methylnaphthalene has been confirmed at numerous hazardous waste sites. cdc.gov
Q & A
Q. What are the validated synthetic routes for 1-Acetoxy-2-methylnaphthalene, and how can reaction conditions be optimized to maximize yield?
this compound is typically synthesized via esterification of 2-methyl-1-naphthol with acetic anhydride. Key optimization steps include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or base-mediated conditions.
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
- Temperature control : Reactions often proceed at 80–100°C under reflux.
- Purification : Column chromatography (silica gel, toluene/ethyl acetate eluent) or recrystallization from ethanol ensures high purity (>98% by GC) .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.3 ppm, acetate methyl at δ 2.1 ppm).
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 200.24 [M⁺] and fragmentation patterns validate structure.
- HPLC/GC : Quantifies purity and detects impurities (e.g., unreacted naphthol derivatives) .
Q. How should researchers design in vivo toxicological studies for this compound?
- Exposure routes : Prioritize inhalation and oral administration based on naphthalene derivative toxicity profiles.
- Endpoints : Monitor hepatic (ALT/AST levels), renal (creatinine clearance), and hematological effects (RBC/WBC counts).
- Species selection : Rodents (rats/mice) are standard, with doses extrapolated from naphthalene LD₅₀ data .
Advanced Research Questions
Q. How can systematic review methodologies be applied to resolve contradictions in toxicity data across studies?
Follow ATSDR’s 8-step framework for systematic reviews :
Problem formulation : Define health outcomes (e.g., hepatotoxicity).
Literature screening : Use inclusion criteria (Table B-1) to filter studies by species, exposure route, and endpoints .
Risk of bias assessment : Apply tiered evaluation (Tables C-6/C-7) to prioritize high-confidence studies .
Data synthesis : Integrate findings using hazard identification matrices .
Q. What methodologies are recommended for extracting and standardizing data from heterogeneous toxicological studies?
Q. How can mechanistic studies elucidate the metabolic pathways of this compound?
- In vitro models : Liver microsomes (human/rodent) to identify cytochrome P450-mediated oxidation.
- Metabolite profiling : LC-MS/MS detects primary metabolites (e.g., deacetylated 2-methyl-1-naphthol).
- Reactive intermediates : Trap electrophilic metabolites (e.g., quinones) using glutathione adduct assays .
Q. What strategies mitigate bias in epidemiological studies investigating occupational exposure risks?
Q. How can computational modeling predict environmental persistence and degradation pathways?
- QSPR models : Estimate biodegradation rates using logP (2.8) and molecular connectivity indices.
- Hydrolysis studies : Test stability under acidic/alkaline conditions (pH 3–10) to identify ester cleavage products.
- Photolysis assays : UV-Vis spectroscopy monitors degradation kinetics in simulated sunlight .
Q. What advanced applications exist for this compound in materials science?
- Surfactant research : Study micelle formation and critical micelle concentration (CMC) via surface tension measurements.
- Polymer precursors : Evaluate copolymerization with styrene or acrylates for functionalized resins.
- Liquid crystals : Assess mesophase behavior using differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
